molecular formula C35H26N8Na4O17S4 B3280637 Sirius supra red violet B CAS No. 7198-99-4

Sirius supra red violet B

Cat. No.: B3280637
CAS No.: 7198-99-4
M. Wt: 1050.9 g/mol
InChI Key: HGCRJUQZZYKGLA-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sirius supra red violet B: is a synthetic dye known for its vibrant red-violet color. It is also referred to as Direct Violet 62 and has the chemical formula C35H31N8NaO17S4 . This compound is primarily used in the textile industry for dyeing purposes due to its excellent solubility in water and its ability to produce bright, long-lasting colors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sirius supra red violet B involves several steps:

    Diazotization: 2-Amino-4-methoxy-5-acetamidobenzenesulfonic acid is diazotized under acidic conditions.

    Coupling Reaction: The diazonium salt formed is then coupled with 6-Amino-4-hydroxynaphthalene-2-sulfonic acid.

    Hydrolysis and Acylation: The resulting compound undergoes hydrolysis followed by amino acylation.

    Light Gasification: The final step involves light gasification to produce the desired dye.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and concentration of reagents to ensure high yield and purity of the dye .

Chemical Reactions Analysis

Types of Reactions: Sirius supra red violet B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce various quinonoid structures, while reduction can lead to the formation of leuco compounds .

Scientific Research Applications

Sirius supra red violet B has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sirius supra red violet B involves its ability to bind to specific molecular targets. In biological applications, the dye binds to collagen fibers, allowing for their visualization under a microscope. The binding occurs through electrostatic interactions and hydrogen bonding between the dye molecules and the collagen fibers .

Comparison with Similar Compounds

  • Direct Violet 51
  • Direct Violet 66
  • Direct Violet 99

Comparison: Sirius supra red violet B is unique due to its specific chemical structure, which imparts distinct color properties and solubility characteristics. Compared to other similar compounds, it offers superior brightness and colorfastness, making it a preferred choice in various applications .

Properties

IUPAC Name

tetrasodium;6-amino-5-[[4-[[4-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]-2-methoxy-5-sulfonatophenyl]carbamoylamino]-5-methoxy-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H30N8O17S4.4Na/c1-59-27-11-23(40-42-33-19(36)5-3-15-7-17(61(47,48)49)9-25(44)31(15)33)29(63(53,54)55)13-21(27)38-35(46)39-22-14-30(64(56,57)58)24(12-28(22)60-2)41-43-34-20(37)6-4-16-8-18(62(50,51)52)10-26(45)32(16)34;;;;/h3-14,44-45H,36-37H2,1-2H3,(H2,38,39,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H,56,57,58);;;;/q;4*+1/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCRJUQZZYKGLA-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2OC)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C(C=CC6=CC(=CC(=C65)O)S(=O)(=O)[O-])N.[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H26N8Na4O17S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1050.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7198-99-4
Record name 2-Naphthalenesulfonic acid, 5,5'-[carbonylbis[imino(5-methoxy-2-sulfo-4,1-phenylene)-2,1-diazenediyl]]bis[6-amino-4-hydroxy-, sodium salt (1:4)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Sirius supra red violet B
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Sirius supra red violet B
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Sirius supra red violet B
Reactant of Route 4
Reactant of Route 4
Sirius supra red violet B
Reactant of Route 5
Reactant of Route 5
Sirius supra red violet B
Reactant of Route 6
Reactant of Route 6
Sirius supra red violet B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.